molecular formula C16H26ClNO4 B584044 (R)-Esmolol Hydrochloride CAS No. 118629-36-0

(R)-Esmolol Hydrochloride

Cat. No.: B584044
CAS No.: 118629-36-0
M. Wt: 331.837
InChI Key: GEKNCWBANDDJJL-PFEQFJNWSA-N
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Description

®-Esmolol Hydrochloride is a cardioselective beta-1 adrenergic receptor blocker. It is primarily used in the management of supraventricular tachycardia and for controlling ventricular rate in patients with atrial fibrillation or atrial flutter. The compound is known for its rapid onset and short duration of action, making it suitable for acute care settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Esmolol Hydrochloride involves several steps, starting from the appropriate chiral precursor. The key steps include:

    Chiral Resolution: The initial step involves the resolution of the racemic mixture to obtain the ®-enantiomer.

    Esterification: The resolved ®-enantiomer undergoes esterification with methanol in the presence of an acid catalyst.

    Hydrolysis: The ester is then hydrolyzed to form the corresponding carboxylic acid.

    Amidation: The carboxylic acid is converted to the amide using an appropriate amine.

    Hydrochloride Formation: Finally, the amide is treated with hydrochloric acid to form ®-Esmolol Hydrochloride.

Industrial Production Methods: Industrial production of ®-Esmolol Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: ®-Esmolol Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Esmolol Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying beta-blocker interactions and mechanisms.

    Biology: The compound is employed in studies involving cardiac physiology and beta-adrenergic receptor function.

    Medicine: It is extensively used in clinical research for developing new therapeutic strategies for cardiovascular diseases.

    Industry: ®-Esmolol Hydrochloride is used in the pharmaceutical industry for the production of beta-blocker medications.

Mechanism of Action

®-Esmolol Hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to a decrease in heart rate and myocardial contractility, which helps in managing conditions like supraventricular tachycardia and atrial fibrillation. The compound’s rapid onset and short duration of action are due to its rapid hydrolysis by esterases in the blood, resulting in inactive metabolites.

Comparison with Similar Compounds

    Metoprolol: Another beta-1 selective blocker with a longer duration of action.

    Atenolol: A beta-1 blocker used for chronic management of hypertension and angina.

    Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.

Uniqueness: ®-Esmolol Hydrochloride is unique due to its ultra-short-acting nature, making it ideal for acute care settings where rapid control of heart rate is necessary. Unlike other beta-blockers, its effects can be quickly reversed by discontinuing the infusion, providing greater control over patient management.

Properties

IUPAC Name

methyl 3-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKNCWBANDDJJL-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)CCC(=O)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747714
Record name Methyl 3-(4-{(2R)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118629-36-0
Record name Esmolol hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118629360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-(4-{(2R)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESMOLOL HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDM127985B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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